5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-methylphenoxy)pyridine
Overview
Description
5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-methylphenoxy)pyridine, also known as CBMP, is an organic compound that has been studied extensively due to its potential applications in the fields of medicine and biochemistry. CBMP is a small molecule that can be synthesized in the laboratory, and it has been used for a variety of purposes including as a drug, as a pigment, and as a catalyst.
Scientific Research Applications
5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-methylphenoxy)pyridine has been studied extensively due to its potential applications in the fields of medicine and biochemistry. It has been used as a drug, as a pigment, and as a catalyst. For example, this compound has been used as a drug to treat hypertension, and as a pigment for the production of dyes and inks. It has also been used as a catalyst for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-methylphenoxy)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of drugs and other compounds. Specifically, this compound is thought to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound is thought to affect the activity of other enzymes, such as glutathione S-transferase, which is involved in the metabolism of toxins.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, this compound has been found to have beneficial effects on the cardiovascular system, including reducing blood pressure and improving heart rate variability. This compound has also been found to have anti-diabetic effects, and it has been shown to reduce the risk of developing type 2 diabetes.
Advantages and Limitations for Lab Experiments
5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-methylphenoxy)pyridine has several advantages for use in lab experiments. For example, it is relatively easy to synthesize in the laboratory, and it is relatively non-toxic. In addition, it is stable and has a low molecular weight, which makes it ideal for use in a variety of experiments. However, one limitation of this compound is that it is not water soluble, which can make it difficult to use in certain experiments.
Future Directions
Given its potential applications in the fields of medicine and biochemistry, there are a number of potential future directions for research on 5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-methylphenoxy)pyridine. For example, further research could be conducted on its mechanism of action, as well as its potential therapeutic effects. In addition, further research could be conducted on its potential use as a drug, pigment, or catalyst. Finally, research could be conducted on its potential interactions with other drugs or compounds, as well as its potential toxicity.
properties
IUPAC Name |
[(E)-[6-(4-methylphenoxy)pyridin-3-yl]methylideneamino] 4-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c1-14-2-9-18(10-3-14)25-19-11-4-15(12-22-19)13-23-26-20(24)16-5-7-17(21)8-6-16/h2-13H,1H3/b23-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMQVNGBCBOBDK-YDZHTSKRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=NOC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)/C=N/OC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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